![molecular formula C11H16F2N2O3 B14032733 cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE is a complex organic compound featuring a pyrrole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The resulting pyrrole can then be further functionalized to introduce the tert-butyl and difluoro substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Aplicaciones Científicas De Investigación
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl 3a-ethyl (3aS,6aS)-octahydropyrrolo[3,4-c]pyrrole-2,3a-dicarboxylate
- rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Uniqueness
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE is unique due to its difluoro substituents and tert-butyl group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16F2N2O3 |
|---|---|
Peso molecular |
262.25 g/mol |
Nombre IUPAC |
tert-butyl (3aS,6aS)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H16F2N2O3/c1-9(2,3)18-8(17)15-5-10(12)4-14-7(16)11(10,13)6-15/h4-6H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
Clave InChI |
QBQGNFQKFWHAPR-QWRGUYRKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@]2(CNC(=O)[C@]2(C1)F)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(CNC(=O)C2(C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



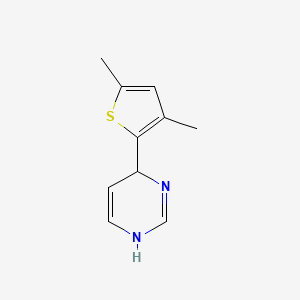
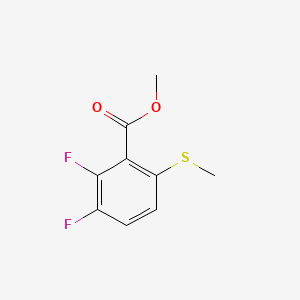
![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)
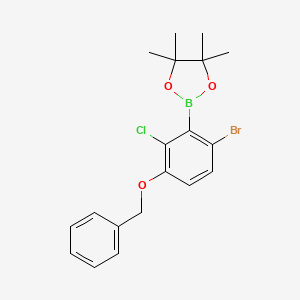
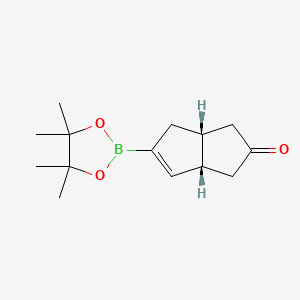

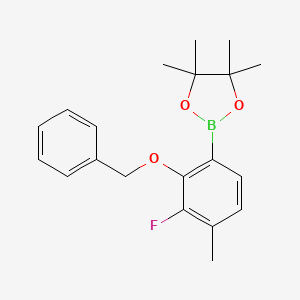
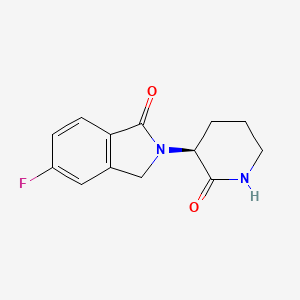
![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
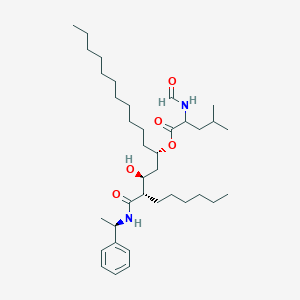

![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)

